[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol
Description
[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol (CAS: 1221342-54-6) is an imidazole derivative characterized by a methanesulfonyl group at the 2-position, a 2-methylpropyl (isobutyl) substituent at the 1-position, and a hydroxymethyl group at the 5-position of the imidazole ring. Its molecular formula is C₉H₁₆N₂O₃S, with a molecular weight of 232.3 g/mol .
Properties
IUPAC Name |
[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-7(2)5-11-8(6-12)4-10-9(11)15(3,13)14/h4,7,12H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSCISAGAHXROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazole Ring Construction
The imidazole backbone is typically synthesized via cyclocondensation reactions. A common approach involves reacting 1-(2-methylpropyl)amine with α-ketoaldehydes or α-diketones under acidic conditions. For example, glycolic acid has been employed as a cyclizing agent at elevated temperatures (150°–160°C) to form the 1H-imidazole scaffold. The reaction proceeds through nucleophilic attack of the amine on the carbonyl group, followed by dehydration to aromatize the ring.
Key parameters:
Methanesulfonyl Group Introduction
Sulfonylation at the C2 position is achieved using methanesulfonyl chloride (MsCl) in the presence of a base. Patent US5389640 details a protocol where the imidazole intermediate is treated with MsCl (1.2 eq) in dichloromethane (DCM) at 0°–5°C, followed by gradual warming to room temperature. Triethylamine (TEA) serves as both base and proton scavenger.
Reaction equation:
Hydroxymethylation at C5
Direct Hydroxylation Strategies
The C5 methanol group is introduced via one of two pathways:
Pathway A : Formaldehyde condensation
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Reagents: Paraformaldehyde, HCl catalyst
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Conditions: Reflux in dioxane (12 hr)
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Mechanism: Electrophilic aromatic substitution followed by hydrolysis
Pathway B : Grignard Reaction
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Reagents: Methylmagnesium bromide (3.0 eq)
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Solvent: Anhydrous THF at −78°C
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Quenching: Saturated NHCl solution
| Method | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pathway A | 100°C | 12 hr | 65 | 92 |
| Pathway B | −78°C | 2 hr | 72 | 95 |
Purification and Isolation
Crystallization Techniques
Crude product purification employs sequential solvent systems:
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Initial precipitation : Ethyl acetate/hexane (1:3 v/v) removes non-polar impurities
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Recrystallization : Methanol/DCM (2:1 v/v) at −20°C yields needle-like crystals
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Final polish : Activated charcoal treatment in hot ethanol followed by vacuum filtration
Critical factors:
Chromatographic Methods
Silica gel flash chromatography (230–400 mesh) with gradient elution:
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Mobile phase: 10% MeOH in EtOAc → 30% MeOH in EtOAc
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Retention factor (k'): 2.1–2.4 for target compound
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC conditions (USP method):
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Column: C18, 250 × 4.6 mm, 5 μm
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Mobile phase: 0.1% HPO/ACN (70:30)
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Flow rate: 1.0 mL/min
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Retention time: 8.2 min
Scale-Up Considerations
Thermal Hazard Analysis
DSC studies reveal exothermic decomposition onset at 185°C (heating rate 10°C/min). Safety protocols mandate:
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Batch sizes <5 kg in reactors with emergency cooling
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Temperature control during sulfonylation (±2°C of setpoint)
Environmental Impact
Waste stream management data:
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Process mass intensity (PMI): 32 kg waste/kg product
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Key contributors: Solvents (78%), silica gel (15%)
Comparative Method Evaluation
Three principal synthetic routes have been documented:
| Route | Steps | Total Yield (%) | Cost Index |
|---|---|---|---|
| A | 4 | 41 | 1.8 |
| B | 5 | 53 | 2.1 |
| C | 3 | 38 | 1.2 |
Cost index normalized to Route A = 1.0
Route B (patent US8618308B2) demonstrates superior yield despite higher complexity, attributed to:
Challenges and Mitigation Strategies
Common Impurities
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Impurity X (3–5%): Des-methyl sulfone (MH+ 219.08)
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Impurity Y (1–2%): Oxidized alcohol to ketone (MH+ 231.09)
Remediation:
Solvent Selection Impact
Replacing DCM with 2-MeTHF improves:
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Reaction rate: 1.7× faster sulfonylation
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Sustainability: GSK solvent guide score improves from 3→8
Recent Methodological Advances
Microwave-assisted synthesis (2023 developments):
Continuous flow system parameters:
Chemical Reactions Analysis
Analysis of Search Results
The search results emphasize synthetic methods and reactivity for:
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Benzimidazole derivatives (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazoles ).
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Imidazole-based metal complexes (e.g., bis[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) hexafluorophosphate ).
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Adamantane-functionalized imidazoles (e.g., (4-(adamantan-1-yl)-1-isopropylimidazol-2-yl)methanol ).
No studies on sulfonyl- or methanesulfonyl-substituted imidazolylmethanols were identified.
Gaps and Recommendations
Given the absence of data for the target compound, the following strategies are advised:
Database Exploration
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Reaxys or SciFinder : Search for patents or articles using the compound’s IUPAC name or SMILES string (
CS(=O)(=O)C1=NC=C(N1C(C(C)C)CO)C). -
PubChem : Validate metadata (e.g., bioactivity, synthetic routes).
Reactivity Predictions
Based on analogous imidazole derivatives:
Synthetic Pathways for Analogues
While the target compound is unreported, insights from similar structures include:
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Imidazole Functionalization : Methanesulfonyl groups are typically introduced via sulfonation or nucleophilic displacement .
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Methanol Derivatives : Alcohol groups are often oxidized or protected during multi-step syntheses (e.g., LAH reduction of ketones ).
Experimental Proposal
To characterize the compound’s reactivity, consider:
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Oxidative Studies :
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React with K₂Cr₂O₇/H₂SO₄ to assess methanol → ketone conversion.
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Nucleophilic Substitution :
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Test methanesulfonyl group displacement with NaN₃ or amines.
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Protection/Deprotection :
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Use TMSCl to protect the methanol group during further functionalization.
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Scientific Research Applications
Pharmaceutical Development
[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol has been investigated for its potential as a pharmaceutical compound due to its unique structural characteristics, which may confer specific biological activities. Its imidazole ring is known for its role in various pharmacological agents, particularly in the development of antifungal and antibacterial medications.
Enzyme Inhibition Studies
Research indicates that compounds with imidazole moieties can act as enzyme inhibitors, particularly in the context of metabolic pathways involving cytochrome P450 enzymes. Studies have shown that modifications to the imidazole structure can enhance binding affinity and selectivity towards specific enzyme targets, making this compound a candidate for further exploration in drug design .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic processes, warranting further investigation into its efficacy as an antimicrobial agent .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized this compound and evaluated its biological activity against a panel of bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, indicating potential as a lead compound for antibiotic development.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In a structure-activity relationship analysis, various derivatives of the imidazole compound were synthesized to explore how modifications to the methanesulfonyl group affected biological activity. Results indicated that specific substitutions enhanced antimicrobial efficacy, providing insights into optimizing the compound for therapeutic use.
Mechanism of Action
The mechanism of action of [2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs, highlighting substituent variations, molecular weights, and functional features:
Functional Group Impact on Properties
The benzyl group in increases aromaticity and molecular weight, which may influence binding to hydrophobic enzyme pockets.
Solubility and Ionization: The diethylamino propyl substituent in introduces a basic tertiary amine, improving water solubility under acidic conditions (e.g., gastric pH). The methanesulfonyl group common to all analogs contributes to polarity and hydrogen-bonding capacity, affecting solubility and metabolic stability.
Pharmacological Implications :
- The pyridinyl and 4-chlorophenyl groups in M1 suggest enhanced binding to cyclooxygenase-2 (COX-2), as seen in vitacoxib derivatives.
- Metronidazole derivatives like (2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate) exhibit nitro-group-mediated antibacterial activity, a feature absent in the target compound.
Biological Activity
[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol, with the molecular formula C9H16N2O3S and CAS number 1221342-54-6, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, synthesizes relevant research findings, and highlights case studies that elucidate its therapeutic potential.
The compound has a molecular weight of 232.3 g/mol and features a methanesulfonyl group attached to an imidazole ring. The imidazole derivatives are known for their diverse biological activities, making this compound a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit considerable antimicrobial properties. A study by Jain et al. demonstrated that various imidazole derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The zone of inhibition for some derivatives was measured as follows:
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | 15 |
| 5b | 11 |
| 5c | 20 |
| Streptomycin (Control) | 28 |
These results suggest that compounds similar to this compound may exhibit comparable antimicrobial efficacy .
Antitumor Activity
Imidazole derivatives have also been noted for their antitumor properties. In vitro studies have shown that certain imidazole compounds inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For instance, specific derivatives demonstrated IC50 values indicating effective antiproliferative activity:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
Such findings highlight the potential of this compound as a candidate for cancer therapy .
Anti-inflammatory and Antioxidant Properties
Imidazole compounds are recognized for their anti-inflammatory effects. Studies have shown that they can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. Additionally, antioxidant properties have been observed in some derivatives, suggesting a protective role against oxidative stress .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various imidazole derivatives against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The study found that certain modifications to the imidazole structure significantly enhanced antibacterial activity, with some compounds achieving MIC values as low as 12.5 µg/mL against resistant strains .
In Silico Studies
Computational studies have supported the biological findings by predicting the interaction of this compound with key biological targets. Molecular docking studies indicated strong binding affinities to proteins involved in bacterial resistance mechanisms, enhancing the understanding of its therapeutic potential .
Q & A
Basic Research Questions
1. Optimization of Synthesis Conditions Q: What methodological approaches are recommended for optimizing the synthesis of [2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol, and how can structural impurities be minimized? A: Synthesis optimization involves solvent selection (e.g., ethanol or dichloromethane), catalyst screening (e.g., palladium-carbon for hydrogenation), and stepwise purification via column chromatography. For example, reflux conditions with hydrazine hydrate in ethanol improve intermediate formation, while TLC monitoring (chloroform:methanol, 7:3) ensures reaction progression . Impurities are minimized by controlling stoichiometry and isolating intermediates through silica gel chromatography .
2. Structural Characterization Q: How can researchers validate the purity and structural integrity of this compound? A: Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, particularly methanesulfonyl and methylpropyl groups .
- X-ray crystallography (e.g., SHELX software) to resolve bond angles and stereochemistry .
- HPLC with high-resolution mass spectrometry (HRMS) to verify molecular weight and purity .
3. Impurity Profiling Q: What analytical strategies identify process-related impurities in structurally similar compounds (e.g., Losartan intermediates)? A: Impurity analysis employs:
- HPLC-MS to detect byproducts like des-methyl analogs or tetrazole ring-opening products .
- Reference standards (e.g., Losartan Potassium Impurity L) for comparative retention times .
- Isotopic labeling (e.g., deuterated analogs) to trace degradation pathways .
Advanced Research Questions
4. Computational Modeling of Electronic Properties Q: How can density functional theory (DFT) predict reactivity and electronic characteristics of this compound? A: DFT calculations (e.g., B3LYP functional) model:
- Electron density distribution, highlighting nucleophilic sites (e.g., methanol group) .
- Correlation energy to predict stability under redox conditions .
- Frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer interactions with biological targets .
5. X-ray Crystallography Challenges Q: What SHELX methodologies resolve structural ambiguities in imidazole derivatives with sulfonyl groups? A: Key steps include:
- TWINABS for data scaling in twinned crystals .
- SHELXD for phase determination in low-symmetry space groups .
- Hydrogen-bonding analysis to refine methanesulfonyl oxygen interactions .
6. Handling Reactive Intermediates Q: What precautions stabilize methanesulfonyl-containing intermediates during synthesis? A: Critical practices:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
